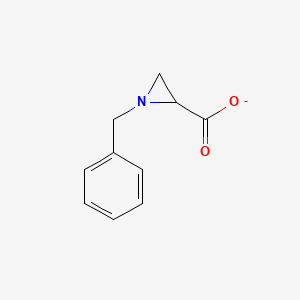

1-Benzylaziridine-2-carboxylate

Description

1-Benzylaziridine-2-carboxylate is a nitrogen-containing heterocyclic compound characterized by a strained three-membered aziridine ring substituted with a benzyl group at the 1-position and a carboxylate ester at the 2-position. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol (CAS 21384-53-2) . The compound is widely utilized in asymmetric synthesis, particularly as a chiral building block for amino acids and bioactive molecules. For example, ethyl this compound (CAS 34943-06-1) has been employed in three-component coupling reactions with arynes to synthesize functionalized epoxides .

Properties

IUPAC Name |

1-benzylaziridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-7-11(9)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBLCYDJFIPOPZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1CC2=CC=CC=C2)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10NO2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Benzylaziridine-2-carboxylate typically involves the formation of the aziridine ring by intramolecular cyclization or nucleophilic substitution on halogenated precursors, followed by esterification or direct use of ester-containing starting materials. The benzyl ester group is often introduced either by esterification of the corresponding aziridine-2-carboxylic acid or by using benzyl-protected amines or acids in the initial steps.

Synthesis from Ethyl 2,3-Dibromopropanoate and Benzylamine

A documented method involves the reaction of ethyl 2,3-dibromopropanoate with benzylamine in anhydrous ethanol under nitrogen atmosphere. The procedure is as follows:

- Ethyl 2,3-dibromopropanoate (30.8 mmol) and trimethylamine (69.6 mmol) are added sequentially to a benzylamine solution (30.8 mmol) in ethanol at 0 °C.

- The mixture is stirred at 60 °C for 1 hour.

- After solvent evaporation, the crude product is extracted with dichloromethane, dried over magnesium sulfate, and purified by flash column chromatography.

- This yields ethyl this compound in about 80% yield as a white solid.

This method efficiently forms the aziridine ring via nucleophilic displacement of bromide by the amine, followed by intramolecular cyclization.

Reduction to (1-Benzylaziridin-2-yl)methanol

Ethyl this compound can be reduced to the corresponding alcohol using lithium aluminum hydride:

- Lithium aluminum hydride (60.4 mmol) is slowly added to a diethyl ether solution of ethyl this compound (30.2 mmol).

- The reaction is stirred at room temperature for 3 hours.

- Quenching is performed with water and sodium hydroxide solution.

- The product is extracted with ethyl acetate, dried, and concentrated to afford (1-benzylaziridin-2-yl)methanol in 87% yield as a yellowish powder.

This step demonstrates the versatility of the ester group for further functional transformations.

Classical Esterification Approaches

Benzyl this compound can also be prepared by esterification of 1-benzylaziridine-2-carboxylic acid with benzyl alcohol under acidic or coupling reagent conditions. Although detailed protocols are scarce, the presence of the benzyl ester moiety suggests that standard esterification techniques (e.g., DCC/DMAP or acid chloride methods) are applicable, consistent with general organic synthesis principles.

- The aziridine ring formation via the dibromopropanoate route is confirmed by spectroscopic techniques, with products isolated as white solids exhibiting expected NMR and mass spectra consistent with literature.

- Reduction with lithium aluminum hydride proceeds smoothly without ring opening, yielding alcohol derivatives in high purity and yield, as confirmed by NMR and chromatographic analysis.

- The Jullié-Ugi reaction provides a versatile platform for synthesizing multisubstituted aziridines with good stereocontrol and high yields, demonstrating the robustness of aziridine chemistry in complex molecule synthesis.

- Benzyl this compound has a molecular weight of 267.32 g/mol, molecular formula C17H17NO2, and is commercially available for research purposes, indicating its established synthetic accessibility.

The preparation of this compound is well-documented through several synthetic routes, notably the nucleophilic substitution/cyclization of ethyl 2,3-dibromopropanoate with benzylamine, followed by ester functional group manipulations. Modern multicomponent reactions expand the synthetic toolbox for related aziridine derivatives, offering high yields and stereoselectivity. The compound’s synthesis is supported by detailed analytical characterization, confirming the integrity of the aziridine ring and ester functionality. These methods collectively provide a comprehensive and authoritative foundation for the preparation of this compound in research and development contexts.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylaziridine-2-carboxylate undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The aziridine ring is highly strained, making it susceptible to nucleophilic attack, leading to ring-opening reactions .

Common Reagents and Conditions:

Nucleophilic Ring-Opening: Common nucleophiles include amines, thiols, and alcohols.

Substitution: Substitution reactions can occur at the benzyl group or the aziridine ring, depending on the reagents and conditions used.

Major Products: The major products formed from these reactions include open-chain amines, oxaziridines, and substituted aziridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzylaziridine-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-benzylaziridine-2-carboxylate primarily involves nucleophilic ring-opening reactions. The aziridine ring is activated by electron-withdrawing groups, making it highly reactive towards nucleophiles. Upon nucleophilic attack, the ring opens, leading to the formation of various products depending on the nature of the nucleophile . This reactivity is exploited in the synthesis of biologically active molecules and enzyme inhibitors .

Comparison with Similar Compounds

Sodium 1-Benzylaziridine-2-carboxylate

- CAS : 114426-17-4

- Formula : C₁₀H₁₀NNaO₂

- Molecular Weight : 199.18 g/mol

- Purity : 95%

This sodium salt variant exhibits enhanced solubility in polar solvents compared to its ester counterparts, making it preferable for reactions requiring ionic intermediates. However, its thermal stability and reactivity in ring-opening reactions remain understudied .

Ethyl this compound

1-Benzyl 2-Methyl 1,2-Aziridinedicarboxylate

- CAS : 170701-87-8

- Formula: C₁₂H₁₃NO₄

- Molecular Weight : 235.24 g/mol

This diester derivative features dual carboxylate groups, enabling bifunctional reactivity. Its stereochemical complexity (e.g., (S)- and (R)-isomers) is critical in asymmetric catalysis, though synthetic routes remain challenging .

Azetidine Analogs

Azetidines (four-membered rings) exhibit reduced ring strain compared to aziridines, altering their reactivity and stability:

Methyl 1-Benzylazetidine-2-carboxylate

(R)-Benzyl 2-Cyano-2-Ethylpyrrolidine-1-carboxylate

- CAS : 1184919-19-4

- Formula : C₁₅H₁₈N₂O₂

Key Data Tables

Table 1: Physicochemical Properties of Aziridine Derivatives

Table 2: Comparison of Reactivity and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.